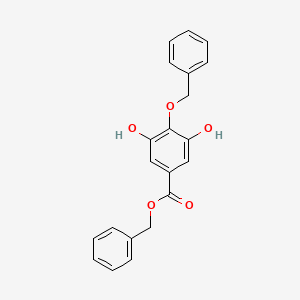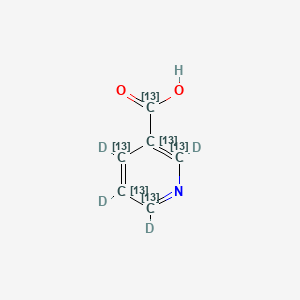
Dibucaine-d9 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibucaine-d9 Hydrochloride: is a deuterated form of Dibucaine Hydrochloride, a potent local anesthetic. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s metabolic pathways. Dibucaine Hydrochloride is known for its long-acting anesthetic properties and is used primarily for surface and spinal anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with isatin, which undergoes a series of reactions to form the quinoline derivative.
Reaction Steps:
Reaction Conditions: The reactions typically involve the use of solvents like chloroform and reagents such as potassium dichromate in dilute sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dibucaine Hydrochloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially involving the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate in dilute sulfuric acid is commonly used for oxidation.
Solvents: Chloroform and methanol are frequently used as solvents in various reactions
Major Products
Oxidation Products: The oxidation of Dibucaine Hydrochloride typically leads to the formation of quinoline derivatives.
Substitution Products: Substitution reactions can yield various substituted quinoline compounds.
Scientific Research Applications
Chemistry
Analytical Chemistry: Dibucaine-d9 Hydrochloride is used in analytical chemistry for tracing metabolic pathways due to its deuterium labeling.
Biology
Electrochemical Studies: It is used in electrochemical studies to understand ion transfer and membrane transport.
Medicine
Local Anesthetic: The primary application is as a local anesthetic for surface and spinal anesthesia.
Pain Relief: It is used in topical formulations for pain relief in conditions like hemorrhoids and minor burns.
Industry
Mechanism of Action
Molecular Targets and Pathways
Sodium Channels: Dibucaine-d9 Hydrochloride exerts its effects by blocking sodium channels in neuronal membranes.
Action Potential: The inhibition of sodium ion permeability results in the failure of action potential propagation, leading to a conduction blockade and subsequent anesthesia.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but shorter duration.
Bupivacaine: Known for its long-acting properties, similar to Dibucaine, but with different pharmacokinetic profiles.
Mepivacaine: Similar in structure and function but with a faster onset and shorter duration compared to Dibucaine .
Uniqueness
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H/i1D3,4D2,7D2,14D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-DTQVSDOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675826 |
Source


|
| Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98006-44-1 |
Source


|
| Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)









![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
